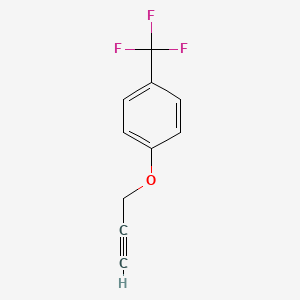

3-(p-Trifluoromethylphenoxy)-1-propyne

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRORDTRRXFYCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315933 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-78-4 | |

| Record name | NSC298260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 P Trifluoromethylphenoxy 1 Propyne

Alkyne Functionalization and Click Chemistry Applications

The terminal alkyne group in 3-(p-trifluoromethylphenoxy)-1-propyne is particularly amenable to so-called "click" reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions. These reactions provide a powerful means for the construction of more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate (B86663), and a reducing agent, such as sodium ascorbate. tcichemicals.com The reaction proceeds with high fidelity to afford the 1,4-isomer exclusively. wikipedia.org

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The use of ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. tcichemicals.com The reaction is known for its tolerance of a wide range of functional groups and can often be carried out in aqueous or organic solvents. tcichemicals.comnih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Solvent | Temperature | Product Type |

| CuSO₄/Sodium Ascorbate | Water/t-BuOH | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

| [CuBr(PPh₃)₃] | THF | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

This table represents typical conditions for CuAAC reactions and is not based on specific experimental data for this compound due to a lack of available literature.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govorganic-chemistry.org This complementary regioselectivity makes RuAAC a valuable tool for accessing a different isomeric scaffold. chalmers.se Effective catalysts for this transformation include pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)]. nih.govorganic-chemistry.org

The proposed mechanism for RuAAC involves the oxidative coupling of the ruthenium catalyst with the alkyne and azide to form a ruthenacycle intermediate. nih.govresearchgate.net Subsequent reductive elimination then furnishes the 1,5-triazole product. nih.gov This reaction can be performed with both terminal and internal alkynes, offering a broader substrate scope compared to CuAAC. nih.govorganic-chemistry.org

Table 2: Common Catalysts for RuAAC Reactions

| Catalyst | Typical Solvent | General Temperature Range | Product Type |

| [CpRuCl(PPh₃)₂] | Toluene, Benzene (B151609) | Ambient to 110 °C | 1,5-disubstituted 1,2,3-triazole |

| [CpRuCl(COD)] | THF, Toluene | Ambient to 110 °C | 1,5-disubstituted 1,2,3-triazole |

This table represents typical conditions for RuAAC reactions and is not based on specific experimental data for this compound due to a lack of available literature.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Fluorinated Alkynes

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free click reaction that relies on the high reactivity of strained cyclooctynes. While this compound itself is not a strained alkyne, the principles of SPAAC are relevant to the broader context of fluorinated alkynes in click chemistry. In SPAAC, the ring strain of the cyclooctyne (B158145) provides the driving force for the reaction with an azide, obviating the need for a metal catalyst. This is particularly advantageous for biological applications where the toxicity of copper can be a concern.

The reactivity of fluorinated alkynes in cycloaddition reactions is an area of active research. The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the electronic properties of the alkyne and its reactivity in cycloaddition reactions.

Cycloaddition and Annulation Reactions

Beyond click chemistry, the alkyne moiety of this compound can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

Diels-Alder and [2+2+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In this context, the alkyne of this compound can act as a dienophile. The electron-withdrawing trifluoromethylphenoxy group may enhance the dienophilic character of the alkyne, potentially increasing the rate and influencing the regioselectivity of the reaction.

The [2+2+2] cycloaddition is another powerful annulation strategy that can involve alkynes. In this reaction, three alkyne units, or a combination of alkynes and alkenes, can be brought together in the presence of a transition metal catalyst to form a benzene ring or a cyclohexadiene, respectively.

Other Pericyclic Reactions Involving the Alkyne Moiety

Hydration, Hydrohalogenation, and Hydroamination Reactions

The terminal alkyne group in this compound is the primary site for addition reactions such as hydration, hydrohalogenation, and hydroamination. The regioselectivity of these reactions is dictated by established principles of electrophilic addition to alkynes.

Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) sulfate in aqueous acid, follows Markovnikov's rule. libretexts.org For this compound, this reaction involves the addition of a hydroxyl group to the more substituted carbon (C2) and a hydrogen atom to the terminal carbon (C1). The initially formed enol intermediate is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgyoutube.com This process is expected to yield 1-(4-(trifluoromethyl)phenoxy)propan-2-one. The general mechanism begins with the electrophilic addition of the mercuric ion, followed by nucleophilic attack by water, deprotonation, and finally, replacement of the mercury group with a hydrogen atom to form the enol. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also proceeds with Markovnikov regioselectivity. masterorganicchemistry.comkhanacademy.org The reaction can be controlled to add one or two equivalents of HX. youtube.com With one equivalent, the halogen adds to the more substituted carbon (C2) to form 3-(p-Trifluoromethylphenoxy)-2-halo-1-propene. The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to C2, yielding 2,2-dihalo-3-(p-trifluoromethylphenoxy)-1-propane. masterorganicchemistry.com Kinetic studies on alkyne hydrohalogenation suggest a termolecular mechanism may be at play, involving the alkyne and two molecules of the hydrogen halide in the transition state. youtube.comyoutube.com

Hydroamination: Hydroamination, the addition of an N-H bond across the triple bond, can be catalyzed by various transition metals. For terminal alkynes like this compound, this reaction can theoretically produce either the Markovnikov addition product (an enamine that tautomerizes to an imine) or the anti-Markovnikov addition product (an E-enamine), depending on the catalyst and reaction conditions employed.

| Reaction Type | Reagents | Expected Major Product | Governing Principle |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-(Trifluoromethyl)phenoxy)propan-2-one | Markovnikov Addition / Keto-Enol Tautomerism libretexts.org |

| Hydrohalogenation (1 eq.) | HX (X=Cl, Br, I) | 3-(p-Trifluoromethylphenoxy)-2-halo-1-propene | Markovnikov Addition youtube.com |

| Hydrohalogenation (2 eq.) | Excess HX (X=Cl, Br, I) | 2,2-Dihalo-3-(p-trifluoromethylphenoxy)-1-propane | Markovnikov Addition masterorganicchemistry.com |

| Hydroamination | R₂NH, Catalyst | Imine or Enamine (product depends on catalyst) | Catalyst-dependent regioselectivity |

Polymerization and Oligomerization Studies

The propargyl group of this compound makes it a suitable monomer for polymerization, offering pathways to novel poly(alkyne) structures.

Formation of Poly(alkynes) and Related Architectures

Aryl propargyl ethers can undergo polymerization to form functional polymers. Research on related monomers, such as propargyl ether-functionalized poly(m-phenylene), demonstrates that these polymers can exhibit valuable properties like good solubility and the ability to form films. rsc.org Upon thermal treatment, the propargyl groups can cross-link, leading to a network polymer with high thermal stability and a high glass transition temperature (Tg). rsc.org Polymerization of this compound would result in a poly(alkyne) with pendant p-trifluoromethylphenoxy groups, a structure that could impart unique solubility, thermal, and dielectric properties due to the bulky, fluorinated side chains.

Controlled Polymerization Techniques

While specific controlled polymerization studies on this compound are not widely documented, techniques applied to similar monomers offer insight into potential methods. Controlled radical polymerization methods are effective for fluorinated monomers. For instance, nitroxide-mediated polymerization (NMP) has been successfully applied to the copolymerization of styrene (B11656) and α-trifluoromethylstyrenes. This suggests that similar controlled radical techniques could potentially regulate the polymerization of propargyl ethers, allowing for the synthesis of polymers with defined molecular weights and low polydispersity. The development of new catalyst systems, such as those based on palladium, is also expanding the scope of functional monomers that can be polymerized in a controlled fashion.

Chemical Stability and Cleavage Pathways of the Ether Linkage

Studies on related diaryl ethers show that cleavage of the C-O bond is a significant challenge but can be achieved through various means. rsc.org Photochemical degradation is one possible pathway; for example, the herbicide acifluorfen, which contains a trifluoromethylphenoxy group, undergoes photolysis where the ether linkage can be cleaved. researchgate.net The specific mechanism, whether homolytic (radical-based) or heterolytic (ion-based), can depend on the solvent and pH. researchgate.net

Enzymatic pathways for ether cleavage also exist. Extracellular peroxygenases from certain fungi have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including aromatic ethers. nih.govnih.gov Additionally, electrochemical methods are emerging as a mild and effective means for the nucleophilic aromatic substitution of diaryl ethers, providing a sustainable route to C–O bond cleavage and functionalization. rsc.org The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electron density on the aromatic ring, potentially affecting the susceptibility of the ether bond to nucleophilic attack or other cleavage mechanisms.

Influence of the Trifluoromethyl Group on Molecular Reactivity and Electronic Properties

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and exerts a profound influence on the properties of this compound. nih.gov

Its primary impact is through a strong inductive electron-withdrawing effect, which significantly lowers the electron density of the attached phenoxy ring. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but may activate it toward nucleophilic aromatic substitution. The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of adjacent functional groups and can lead to significant charge delocalization in cationic intermediates that may form during reactions. nih.gov

Furthermore, theoretical studies on substituted aromatic compounds have confirmed that electron-withdrawing groups in the para position can decrease the stability of the aromatic system. diva-portal.org This effect is attributed to the destabilization of the ground state. In the context of this compound, this electronic influence extends to the ether oxygen, reducing its basicity and affecting the reactivity of the entire propargyl side chain. The group's presence is also known to increase lipophilicity, which can alter the molecule's solubility and interactions in different chemical environments.

Mechanistic Investigations of Transformations Involving 3 P Trifluoromethylphenoxy 1 Propyne

Reaction Pathway Elucidation and Intermediates Characterization

Detailed experimental studies specifically elucidating the reaction pathways of 3-(p-Trifluoromethylphenoxy)-1-propyne are not extensively documented in the public literature. However, based on the rich chemistry of aryl propargyl ethers, several key reaction pathways can be predicted and their intermediates characterized through analogy with closely related systems studied computationally and experimentally.

Claisen Rearrangement: One of the most characteristic reactions of aryl propargyl ethers is the thermal or Lewis acid-catalyzed nsf.govnsf.gov-sigmatropic rearrangement, known as the Claisen rearrangement. nsf.govnih.gov For this compound, this would involve the rearrangement to an ortho-allenyl cyclohexadienone intermediate. The reaction proceeds via a concerted pericyclic transition state. nih.gov Following the initial rearrangement, the allenic intermediate can undergo subsequent transformations. The most common pathway involves tautomerization to an enol, followed by a rsc.orgnih.gov-hydride shift and a final 6π-electrocyclization to yield a substituted chromene (a benzopyran derivative). nsf.gov The presence of the electron-withdrawing trifluoromethyl group at the para position is expected to influence the electron density of the aromatic ring and potentially affect the stability of the cyclohexadienone intermediate and subsequent reaction steps.

Intramolecular Hydroarylation: In the presence of certain metal catalysts, such as those based on indium or gold, aryl propargyl ethers can undergo intramolecular hydroarylation. rsc.orgnih.gov The reaction is proposed to initiate with the π-coordination of the alkyne moiety to the metal catalyst. rsc.org This activation facilitates a nucleophilic attack from the electron-rich aromatic ring onto the alkyne. For this compound, this attack can occur via two main pathways:

6-endo-dig cyclization: This pathway leads to the formation of a six-membered ring, ultimately resulting in a chromene derivative. Computational studies on phenyl propargyl ether suggest this is often the kinetically favored path. rsc.org

5-exo-dig cyclization: This pathway would result in a five-membered dihydrofuran derivative.

The regioselectivity between these pathways is sensitive to the catalyst, solvent, and substituents on the aromatic ring. rsc.org The intermediate in this process is a metal-bound vinyl species, which is then protonated or undergoes further reaction to regenerate the catalyst and yield the final product.

Acid-Catalyzed Cleavage: Like other aryl ethers, the C-O bond of this compound can be cleaved under strong acidic conditions, typically using HBr or HI. libretexts.org The mechanism involves the initial protonation of the ether oxygen to form a good leaving group, p-trifluoromethylphenol. The second step is a nucleophilic attack by the halide ion (e.g., Br⁻) on the propargylic carbon. This proceeds via an S(_N)2 mechanism, resulting in the formation of propargyl bromide and p-trifluoromethylphenol. An S(_N)1 mechanism is less likely for the propargyl group due to the instability of the corresponding carbocation.

Kinetic and Thermodynamic Parameters of Key Reactions

Quantitative kinetic and thermodynamic data for reactions of this compound are not available. However, density functional theory (DFT) calculations on parent aryl propargyl ether systems provide valuable insights into the energetics of these transformations.

For the Claisen rearrangement of aryl propargyl ether, DFT studies have shown that the initial nsf.govnsf.gov-sigmatropic shift is the rate-determining step, with calculated activation free energies ((\Delta G^\ddagger)) in the range of 37-39 kcal/mol. nih.gov The subsequent tautomerization and electrocyclization steps generally have lower energy barriers. nsf.gov The presence of the p-trifluoromethyl group, an electron-withdrawing substituent, would likely influence these parameters by altering the electronic properties of the transition states.

In the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether, the rate-determining step was identified as a deprotonation step following the initial cyclization, with a calculated energy barrier of 18.9 kcal/mol in toluene. rsc.org

| Reaction Type | Model Compound | Mechanistic Step | Calculated Activation Energy ((\Delta G^\ddagger), kcal/mol) | Reference |

|---|---|---|---|---|

| Claisen Rearrangement | Phenyl Propargyl Ether | nsf.govnsf.gov-Sigmatropic Rearrangement | 37.9 | nih.gov |

| Intramolecular Hydroarylation | Phenyl Propargyl Ether | Rate-Determining Deprotonation (6-endo path) | 18.9 | rsc.org |

Role of Catalysts, Ligands, and Solvents in Reaction Mechanisms

The choice of catalyst, ligand, and solvent plays a critical role in directing the reaction pathway and influencing the efficiency of transformations involving aryl propargyl ethers.

Catalysts:

Gold(I) and Gold(III) catalysts are highly effective for various transformations of propargyl systems. nih.gov In the oxidation of propargyl aryl ethers to form chroman-3-ones, gold catalysts are used to generate a gold carbene intermediate. nih.gov

Indium catalysts , such as InI(_3), have been shown to catalyze intramolecular hydroarylation, with the neutral InI(_3) species favoring the 6-endo-dig cyclization pathway to form chromenes. rsc.org

Ruthenium catalysts are known to promote propargylic substitution reactions. rsc.org

Lewis acids like BF(_3)(\cdot)Et(_2)O can catalyze reactions of propargyl alcohols with enamines, proceeding through an allenic intermediate. rsc.org

Ligands: In gold catalysis, the structure of the ligand is crucial. For instance, in the gold-catalyzed oxidation of propargyl aryl ethers, bulky phosphine (B1218219) ligands such as Me(_4)BuXPhos on the gold catalyst (e.g., Me(_4)BuXPhosAuNTf(_2)) were found to significantly improve the reaction yield. nih.gov The ligand influences both the stability and reactivity of the catalytic species.

Solvents: The solvent can have a profound effect on both the reaction mechanism and selectivity.

In the Claisen rearrangement, polar solvents like N,N-diethylaniline are often used as they can stabilize the polar transition states. nih.gov

For the reaction of lithiated propargyl ethers with carbonyl compounds, the solvent dictates the regioselectivity. In diethyl ether, γ-substituted alkoxyallenes predominate, whereas the more polar tetrahydrofuran (B95107) (THF) favors the formation of α-substituted propargyl ethers. researchgate.net

In gold-catalyzed reactions of propargyl alcohols, solvents can compete as nucleophiles. For example, in ethanol, a propargyl ether product was favored, while in the less nucleophilic acetonitrile, a C-C bond-forming substitution product was dominant. nih.gov

| Reaction Type | Catalyst/Reagent | Solvent | Observed Outcome/Mechanistic Role | Reference |

|---|---|---|---|---|

| Intramolecular Hydroarylation | InI(_3) | Toluene | Favors 6-endo cyclization pathway. | rsc.org |

| Oxidation | Me(_4)(^t)BuXPhosAuNTf(_2) | Dichloromethane | Efficient formation of chroman-3-ones. | nih.gov |

| Alkynylation | n-Butyllithium | THF vs. Diethyl Ether | Solvent controls regioselectivity of addition to carbonyls. | researchgate.net |

| Propargylic Substitution | BF(_3)(\cdot)Et(_2)O | Dichloromethane | Optimal solvent for dihydroazepine synthesis. | rsc.org |

Isotopic Labeling Studies for Mechanistic Insights

While no specific isotopic labeling studies have been reported for this compound, this technique is a powerful tool for elucidating reaction mechanisms. Such studies could provide definitive evidence for the proposed pathways.

For example, in the Claisen rearrangement , synthesizing the starting material with a C label at the terminal alkyne carbon (C-3 of the propyne (B1212725) chain) would be informative. Following the rearrangement to the chromene product, the position of the C label could be determined by NMR spectroscopy. If the reaction proceeds through the proposed allenic intermediate and subsequent electrocyclization, the label would be found at a specific position in the newly formed heterocyclic ring, thus confirming the nsf.govnsf.gov-sigmatropic nature of the initial step.

Similarly, investigating the intramolecular hydroarylation using deuterium (B1214612) labeling could clarify the proton transfer steps. For instance, running the reaction in a deuterated solvent (e.g., toluene-d8) or with a deuterium-labeled catalyst could help determine the source of the hydrogen atom that is added across the triple bond. Observing a kinetic isotope effect (KIE) upon replacing a key C-H bond with a C-D bond could also help identify the rate-determining step of the catalytic cycle.

Derivatives and Analogues of 3 P Trifluoromethylphenoxy 1 Propyne

Design Principles for Novel Analogues with Modified Phenyl or Alkynyl Moieties

The rational design of novel analogues of 3-(p-Trifluoromethylphenoxy)-1-propyne hinges on the strategic modification of its two key components: the p-trifluoromethylphenyl group and the terminal alkynyl moiety. These modifications are guided by established principles of medicinal and materials chemistry, aiming to modulate the molecule's physicochemical properties.

The p-trifluoromethylphenyl group is a critical determinant of the molecule's electronic and lipophilic character. The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent and is known to enhance metabolic stability and lipophilicity in many organic molecules. nih.gov Design strategies for modifying this part of the scaffold often involve:

Positional Isomerism: Moving the trifluoromethyl group to the ortho or meta positions on the phenyl ring can have a profound effect on the molecule's conformation and electronic distribution. This, in turn, can influence its interactions and physical properties.

The alkynyl moiety , a terminal propyne (B1212725) group, offers a reactive handle for a wide array of chemical transformations. Design principles centered on this part of the molecule often focus on:

Homologation and Substitution: The length of the alkyne chain can be extended or shortened, and the terminal hydrogen can be replaced with various substituents. These modifications can alter the molecule's geometry and its ability to participate in intermolecular interactions.

Introduction of Functional Groups: The terminal alkyne is a versatile precursor for the introduction of diverse functional groups through reactions like the Sonogashira coupling or click chemistry. This allows for the attachment of other aromatic or heterocyclic rings, polymers, or biomolecules, leading to the creation of a vast library of derivatives with potentially new applications.

Conversion to Other Functional Groups: The alkyne can be chemically transformed into other functional groups, such as alkenes, alkanes, or carbonyl compounds, each imparting distinct chemical reactivity and physical properties to the resulting analogue.

Synthetic Strategies for Structurally Diverse Derivatives

The generation of a diverse library of derivatives from the this compound scaffold relies on robust and versatile synthetic methodologies. Key strategies focus on the functionalization of the terminal alkyne.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone for the direct C-C bond formation between terminal alkynes and aryl or vinyl halides. nih.govelsevierpure.combiointerfaceresearch.com This reaction is highly efficient for creating derivatives where the terminal hydrogen of the propyne is replaced by an aromatic or heteroaromatic ring. The general scheme for the Sonogashira coupling of this compound is depicted below:

Scheme 1: General Sonogashira coupling reaction of this compound with an aryl halide.

The reaction conditions are typically mild, and a wide range of functional groups are tolerated, making it a powerful tool for generating structural diversity. elsevierpure.combiointerfaceresearch.com The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," provides an exceptionally efficient and reliable method for constructing 1,2,3-triazole rings. researchgate.netresearchgate.netresearchgate.net This reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide (B81097).

Scheme 2: Copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) of this compound with an organic azide.

The resulting 1,4-disubstituted triazole ring serves as a stable and often biologically inert linker, connecting the phenoxy-propyne scaffold to another molecular fragment. researchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for high-throughput synthesis of derivative libraries. researchgate.net

Structure-Property Relationship Studies in Non-Biological Contexts

The systematic modification of the this compound structure allows for the investigation of how molecular architecture influences macroscopic properties in non-biological systems. Key areas of interest include liquid crystallinity, thermal stability, and photophysical behavior.

Liquid Crystalline Properties: The incorporation of rigid, polarizable groups like the trifluoromethyl-substituted phenyl ring can influence the formation of liquid crystalline phases. mdpi.comnih.gov The introduction of a trifluoromethyl group can alter intermolecular interactions and mesophase stability. mdpi.com For instance, studies on other molecular systems have shown that the trifluoromethyl group can increase the solubility in organic solvents, which is beneficial for processing, and can influence the type and thermal range of the mesophases. mdpi.com The linear, rod-like shape of some derivatives, particularly those elongated through Sonogashira coupling, could favor the formation of nematic or smectic phases. The influence of the trifluoromethyl group's position on the phenyl ring and the nature of the substituent on the alkyne would be critical in determining the specific liquid crystalline properties.

Thermal Stability: The thermal stability of derivatives is largely influenced by the strength of the chemical bonds within the molecule. The ether linkage in aryl propargyl ethers can undergo thermal rearrangement, such as the Claisen rearrangement, which can be a limiting factor for high-temperature applications. nsf.gov However, the presence of the trifluoromethyl group on the phenyl ring generally enhances the thermal and chemical stability of the molecule. nih.gov The trifluoromethoxy group, for example, is known to be resistant to attack by acids, bases, and oxidizing/reducing agents. nih.gov The thermal decomposition of derivatives would likely initiate at the weaker bonds, and understanding these pathways is crucial for designing materials with high thermal stability. For example, studies on propargyl alcohol have shown that thermal decomposition can initiate with C-O bond dissociation. nih.gov

Photophysical Properties: The photophysical properties, such as absorption and fluorescence, are dictated by the electronic structure of the molecule. The phenoxy-propyne scaffold contains a chromophore that can be systematically modified to tune its interaction with light. The introduction of a trifluoromethyl group, an electron-withdrawing group, can influence the energy levels of the molecular orbitals and thus the absorption and emission wavelengths. researchgate.net Furthermore, extending the conjugation of the system, for example, by introducing aromatic rings via Sonogashira coupling, is expected to cause a red-shift in the absorption and emission spectra. The fluorescence quantum yield and lifetime of these derivatives would also be sensitive to structural modifications and the surrounding solvent environment. researchgate.net

Below is a table summarizing the expected influence of structural modifications on the non-biological properties of this compound derivatives.

| Structural Modification | Potential Impact on Liquid Crystallinity | Potential Impact on Thermal Stability | Potential Impact on Photophysical Properties |

| Phenyl Ring Modification | |||

| Bioisosteric replacement of -CF3 | Altered mesophase type and stability | Dependent on the replacing group | Shift in absorption/emission wavelengths |

| Positional isomerism of -CF3 | Changes in molecular packing and mesophase | Generally high stability retained | Altered electronic transitions |

| Additional substituents | Disruption or promotion of mesophases | Dependent on substituent's nature | Fine-tuning of absorption/emission |

| Alkynyl Moiety Modification | |||

| Elongation via Sonogashira coupling | Promotion of nematic/smectic phases | Dependent on the coupled group | Red-shift in absorption/emission |

| Formation of triazoles (Click Chemistry) | Can disrupt or create new mesophases | Generally high stability | Introduction of new electronic states |

Heterocyclic Fused Systems Incorporating the Phenoxy-Propyne Scaffold

The terminal alkyne of this compound is a versatile functional group for the construction of more complex molecular architectures, including heterocyclic fused systems. These systems are of significant interest in materials science and medicinal chemistry due to their often unique electronic and biological properties.

One prominent strategy for constructing fused heterocycles involves intramolecular cyclization reactions. For instance, an intramolecular hydroarylation of the aryl propargyl ether can lead to the formation of chromene derivatives. rsc.org This type of reaction can be catalyzed by various metals and proceeds through the nucleophilic attack of the aromatic ring onto the activated alkyne.

Another powerful approach is the use of cycloaddition reactions. The terminal alkyne can participate as a dienophile or a dipolarophile in various cycloaddition reactions to form five- or six-membered heterocyclic rings. For example, a [3+2] cycloaddition with an azide, as seen in click chemistry, leads to a triazole ring which can be further elaborated or be part of a larger fused system.

Furthermore, the derivatives obtained from Sonogashira coupling can be designed to undergo subsequent intramolecular cyclizations. For example, coupling with an ortho-functionalized aryl halide can create a precursor that, under appropriate conditions, cyclizes to form a fused heterocyclic system, such as a benzofuran (B130515) or an indole.

The synthesis of such fused systems from the this compound scaffold opens up a vast chemical space for the exploration of new materials with novel properties. The trifluoromethyl group in these fused systems is expected to continue to influence their electronic properties and stability.

| Precursor Moiety | Reaction Type | Resulting Fused Heterocycle (Example) |

| This compound | Intramolecular Hydroarylation | Chromene |

| This compound | [3+2] Cycloaddition with Azide | Triazole-fused systems |

| Sonogashira coupling product | Intramolecular Cyclization | Benzofuran, Indole |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a fluorinated compound like 3-(p-Trifluoromethylphenoxy)-1-propyne, advanced NMR techniques provide unparalleled insight into its molecular framework.

The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an indispensable tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. wikipedia.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring.

In the case of this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent and would appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this singlet is characteristic of a -CF₃ group attached to a benzene (B151609) ring. For trifluoromethylbenzene, the chemical shift is approximately -63 ppm relative to CFCl₃. colorado.edu Coupling to the aromatic protons (⁴JHF) may be observed in a high-resolution, non-decoupled spectrum, appearing as a fine quartet.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | ~ -63 | s (or q) | ⁴JHF ≈ 2-3 |

Note: Data is predictive and based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the phenoxy ring, confirming their relative positions. It would also show a correlation between the acetylenic proton and the methylene (B1212753) protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would definitively assign the carbon signals for the methylene group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation between the methylene protons and the aromatic carbon attached to the ether oxygen would confirm the phenoxy-propyne linkage. Correlations from the aromatic protons to the carbon of the -CF₃ group would also be expected.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Inferred Connectivity |

| COSY | Aromatic Protons ↔ Aromatic Protons | Confirms ortho and meta relationships |

| COSY | -C≡C-H ↔ -O-CH ₂- | Confirms propargyl fragment connectivity |

| HSQC | Aromatic H ↔ Aromatic C | Assigns protonated aromatic carbons |

| HSQC | -C≡C-H ↔ -C≡C -H | Assigns acetylenic C-H |

| HSQC | -O-CH ₂- ↔ -O-C H₂- | Assigns methylene C-H |

| HMBC | -O-CH ₂- ↔ C -O-Ar | Confirms ether linkage |

| HMBC | Aromatic H ↔ C -CF₃ | Confirms position of the -CF₃ group |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C₁₀H₇F₃O, the expected monoisotopic mass is 200.0449 g/mol . nih.gov HRMS can confirm this with high precision, typically to within a few parts per million (ppm).

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern that can be used for structural confirmation.

Table 3: Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Fragment Ion |

| 200.0449 | [M]⁺ |

| 161.0394 | [M - C₃H₃]⁺ |

| 145.0449 | [M - C₃H₃O]⁺ |

| 77.0391 | [C₆H₅]⁺ |

Note: Fragmentation is predictive and based on common fragmentation pathways.

Solid-State Structure Determination via X-ray Crystallography of Derivatives and Co-crystals

While obtaining single crystals of a low-melting solid or liquid like this compound can be challenging, X-ray crystallography of a suitable solid derivative or a co-crystal provides definitive proof of its three-dimensional structure. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as π-π stacking or C-H···F interactions. A common strategy would be to synthesize a derivative, for example, by reacting the terminal alkyne with a metal carbonyl complex to form a stable, crystalline solid.

Table 4: Representative Crystallographic Data Obtainable from a Derivative

| Parameter | Information Provided |

| Crystal System | Symmetry of the crystal lattice |

| Space Group | Symmetry elements within the unit cell |

| Bond Lengths (Å) | e.g., C≡C, C-O, C-F bond distances |

| Bond Angles (°) | e.g., C-O-C, O-C-C bond angles |

| Torsion Angles (°) | Conformation of the propargyl chain |

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The terminal alkyne in this compound will give rise to a sharp, characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a weaker C≡C stretch near 2120 cm⁻¹. The C-O-C ether linkage will show strong stretches in the 1250-1000 cm⁻¹ region. The C-F bonds of the trifluoromethyl group will also produce very strong absorptions, typically in the 1350-1150 cm⁻¹ range.

Raman Spectroscopy: The C≡C triple bond, being more polarizable, often gives a stronger signal in the Raman spectrum compared to the IR spectrum.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 (strong, sharp) | ~3300 (moderate) |

| Alkyne C≡C | Stretch | ~2120 (weak) | ~2120 (strong) |

| Aryl C-H | Stretch | ~3100-3000 | ~3100-3000 |

| Aryl C=C | Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-O-C Ether | Asymmetric Stretch | ~1250 (strong) | ~1250 (weak) |

| C-F | Stretch | ~1350-1150 (very strong) | ~1350-1150 (weak) |

Chromatographic Separations Coupled with Spectroscopic Detection for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

In the context of chemical synthesis, it is rare to obtain a pure product directly. Chromatographic techniques are therefore essential for separating the desired compound from starting materials, byproducts, and catalysts.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an ideal method for its analysis. The sample is vaporized and passed through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is routinely used to monitor the progress of a reaction and to assess the purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for reaction mixtures containing non-volatile components, LC-MS is the method of choice. Separation occurs in the liquid phase, and various ionization techniques (e.g., ESI, APCI) can be used to generate ions for mass analysis. Integrated LC-MS analysis can reveal a wide range of metabolites and reaction products in complex samples. nih.gov

Table 6: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting |

| Column | Non-polar (e.g., DB-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

Computational Chemistry and Theoretical Studies of 3 P Trifluoromethylphenoxy 1 Propyne

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key determinants of a molecule's reactivity.

For 3-(p-Trifluoromethylphenoxy)-1-propyne, the electronic structure is heavily influenced by its substituents. The trifluoromethyl (-CF3) group at the para position is a strong electron-withdrawing group, which significantly lowers the energy of the molecular orbitals associated with the phenyl ring. This effect, combined with the ether linkage, modulates the electron density across the molecule.

The HOMO is expected to be localized primarily on the phenoxy moiety, specifically the oxygen atom and the aromatic ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed across the π*-antibonding orbitals of the trifluoromethyl-substituted benzene (B151609) ring. The terminal alkyne group also contributes to the frontier orbitals, providing a potential site for nucleophilic or electrophilic attack. Theoretical studies on related organochalcogenide complexes show that modifying the aromatic ring system significantly alters the HOMO-LUMO gap. mdpi.com DFT calculations on similar fluorinated aromatic compounds confirm that the HOMO-LUMO energy gap is a critical factor in determining molecular stability and reactivity. biointerfaceresearch.comnih.gov

Table 1: Projected Frontier Orbital Energies for this compound based on Analogous Systems (Note: These values are illustrative and derived from DFT calculations on structurally similar molecules like p-substituted phenyl propargyl ethers.)

| Orbital | Projected Energy (eV) | Primary Localization |

| HOMO | -7.5 to -8.5 | Phenoxy group (oxygen and aromatic ring) |

| LUMO | -1.0 to -2.0 | Aromatic ring (π*), -CF3 group |

| Gap | 5.5 to 7.5 | Entire Molecule |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers of transition states. The propargyl ether moiety in this compound is known to participate in a variety of transformations, including intramolecular cyclizations and rearrangements.

One such reaction is the indium-catalyzed intramolecular hydroarylation. DFT studies on the parent phenyl propargyl ether have shown that this reaction can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. rsc.org The calculations revealed that the reaction is initiated by the π-coordination of the alkyne to the catalyst, followed by a nucleophilic attack from the phenyl ring. rsc.org The activation energies for these steps are sensitive to the electronic nature of substituents on the phenyl ring. The presence of a strong electron-withdrawing group like -CF3 would be expected to decrease the nucleophilicity of the aromatic ring, thus increasing the activation barrier for the initial cyclization step compared to electron-donating groups. rsc.org

Other potential reactions include base-catalyzed rearrangements, such as the Garratt-Braverman cyclization, which has been computationally evaluated for related bis-propargyl ether systems. lookchem.com These studies help predict which reaction pathways are energetically favorable.

Table 2: Representative Calculated Activation Energies for Indium-Catalyzed Hydroarylation of an Aryl Propargyl Ether Model System (Data adapted from DFT studies on phenyl propargyl ether. rsc.org)

| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) |

| Cyclization | 5-exo-dig | ~15-18 |

| Cyclization | 6-endo-dig | ~15-18 |

| Deprotonation | Rate-determining step | ~19 |

Prediction of Reactivity, Selectivity, and Regioselectivity

Building on electronic structure and reaction mechanism modeling, computational chemistry can predict the reactivity and selectivity of this compound. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the negative potential (red/yellow) would be concentrated around the ether oxygen and the alkyne's triple bond, indicating sites susceptible to electrophilic attack. The positive potential (blue) would be located around the hydrogen atoms and particularly influenced by the electron-deficient trifluoromethyl-substituted ring, highlighting sites for nucleophilic attack.

The regioselectivity of reactions can also be predicted. In the case of the intramolecular hydroarylation of aryl propargyl ethers, DFT calculations have been used to determine the kinetic and thermodynamic favorability of different cyclization modes (e.g., 5-exo vs. 6-endo). rsc.org The results indicate that the choice of catalyst and the substitution pattern on the aromatic ring can steer the reaction towards one product over another. rsc.org For this compound, the strong inductive effect of the -CF3 group would likely influence the charge distribution in the transition state, thereby controlling the regiochemical outcome of addition reactions to the aromatic ring.

Density Functional Theory (DFT) Studies on Functional Group Interactions and Conformations

The three-dimensional shape and conformational flexibility of a molecule are critical to its function and interactions. DFT is widely used to explore the potential energy surface of molecules, identifying stable conformers and the energy barriers for rotation around single bonds. chemrxiv.org For this compound, the key flexible bonds are the C(aryl)–O and O–CH₂ bonds.

Computational studies on fluorinated alkoxy groups have shown that they can act as "conformational adaptors," meaning their preferred orientation can change depending on the chemical environment. researchgate.net The presence of highly electronegative fluorine atoms introduces significant electrostatic and hyperconjugative interactions that govern conformational preferences. beilstein-journals.org For the title compound, rotation around the C(aryl)–O bond would be influenced by steric hindrance between the propargyl group and the ortho-hydrogens of the ring, as well as by electronic effects seeking to optimize the alignment of molecular dipoles. The conformation is often a balance between competing factors, such as the anomeric effect and the minimization of steric clash. nih.gov

Table 3: Projected Torsional Profile for an Analogous Aryl Ether (Data based on conformational analysis of similar fluorinated phenoxy compounds. researchgate.netbeilstein-journals.org)

| Dihedral Angle | Description | Projected Energy Barrier (kcal/mol) | Stable Conformation(s) |

| C(aryl)-C(aryl)-O-C(propargyl) | Rotation around the aryl-ether bond | 2 - 5 | Planar or near-planar to maximize π-conjugation, balanced by steric effects. |

| C(aryl)-O-C(propargyl)-C≡C | Rotation around the ether-alkyl bond | 1 - 3 | Gauche and anti conformations are likely low-energy states. |

Molecular Dynamics Simulations for Supramolecular Assemblies or Polymerization Processes

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations could be used to model the potential for this compound to engage in supramolecular assembly or to act as a monomer in polymerization.

The terminal alkyne group is a versatile functional handle for polymerization reactions. MD simulations could predict how polymers derived from this monomer would behave in solution or in the solid state. These simulations would model intermolecular forces, such as π-π stacking between the aromatic rings and specific interactions involving the highly polar C-F bonds. Theoretical studies on the electronic properties of oligomers made from related fluorophenyl monomers suggest that such polymers could have interesting conducting properties. researchgate.net MD simulations would reveal insights into chain folding, aggregation, and the morphology of resulting materials, which are crucial for applications in materials science. Although specific MD studies on this molecule are not available, the methodology remains a vital prospective tool for exploring its potential in polymer and materials chemistry.

Applications of 3 P Trifluoromethylphenoxy 1 Propyne in Chemical Research and Development Excluding Clinical

Building Block in Complex Organic Synthesis

The presence of both a propargyl group and a trifluoromethylphenoxy moiety makes 3-(p-Trifluoromethylphenoxy)-1-propyne a valuable bifunctional building block in the construction of complex organic molecules. The terminal alkyne allows for a wide range of chemical transformations, including cycloaddition reactions, coupling reactions, and nucleophilic additions.

The reactivity of aryl propargyl ethers, the class of compounds to which this compound belongs, has been explored in various synthetic contexts. For instance, these compounds can undergo gold-catalyzed oxidation to yield chroman-3-ones, a class of heterocyclic compounds with applications in medicinal chemistry and materials science. nih.gov Furthermore, intramolecular hydroarylation of aryl propargyl ethers, catalyzed by indium, provides a route to chromenes. rsc.org These reactions highlight the potential of the propargyl group within this compound to participate in the formation of complex ring systems.

The trifluoromethyl group on the phenoxy ring also plays a crucial role. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the propargyl group, potentially leading to unique regioselectivity in certain reactions. This substituent is a common feature in many biologically active molecules and materials due to its ability to enhance properties such as metabolic stability and binding affinity.

Recent studies have demonstrated the use of propargyl derivatives as versatile intermediates and building blocks in the synthesis of more elaborate and complex molecules. mdpi.comnih.gov The ability of the propargyl group to be introduced into small-molecule building blocks opens up new synthetic pathways for further chemical elaboration. nih.gov

Precursor for Advanced Materials Science

The unique combination of a polymerizable alkyne functionality and a fluorinated aromatic group makes this compound an attractive precursor for the development of advanced materials with tailored properties.

Functional Polymers and Copolymers

The terminal alkyne group of this compound can participate in various polymerization reactions, such as addition polymerization and ring-opening metathesis polymerization (ROMP), to produce functional polymers. nih.govcmu.edu The incorporation of the trifluoromethylphenoxy side group is expected to impart specific properties to the resulting polymer, including thermal stability, chemical resistance, and altered solubility.

The synthesis of propargyl ether-functionalized poly(m-phenylene) has been reported to yield polymers with good solubility and film-forming abilities. rsc.org Upon thermal treatment, these polymers can crosslink to form networks with high thermal stability, high glass transition temperatures, and good mechanical properties. rsc.org While this example does not specifically use the trifluoromethyl-substituted variant, it demonstrates the potential of the propargyl ether functionality in creating high-performance polymers.

The presence of fluorine in polymers is known to significantly influence their properties. Fluoropolymers often exhibit exceptional characteristics such as high thermal stability and chemical resistance. researchgate.net The synthesis of novel functional 2-trifluoromethyl monomers and their subsequent copolymerization has been shown to be a viable strategy for creating fluorinated polymers with specific applications, such as anti-corrosion coatings. researchgate.net

Surface Modification and Coating Technologies

Aryl propargyl ethers can be utilized for the surface modification of various materials. The propargyl group provides a reactive handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of these molecules to surfaces functionalized with azide (B81097) groups. This approach has been used to functionalize graphene oxide with aryl propargyl ether derivatives. researchgate.net Such modifications can alter the surface properties of materials, for instance, by enhancing their interaction with other molecules or by improving their sensing capabilities. researchgate.net

The ability to form robust interfacial bonds is a key advantage of using aryl-containing compounds for surface modification. researchgate.net The trifluoromethyl group in this compound could further enhance the performance of coatings by providing hydrophobic and oleophobic properties.

Hybrid Organic-Inorganic Materials

The alkyne functionality of this compound makes it a suitable organic component for the synthesis of hybrid organic-inorganic materials. The terminal alkyne can react with metal precursors or be used in sol-gel processes to create novel composite materials. The incorporation of the trifluoromethylphenoxy group would be expected to influence the properties of the final hybrid material, potentially leading to enhanced thermal stability or specific optical or electronic properties.

Applications in Agrochemical Research as Synthetic Intermediates (excluding efficacy, dosage, safety)

The trifluoromethylphenyl moiety is a common structural motif in a wide range of agrochemicals. nih.govnih.gov Compounds containing this group often exhibit potent biological activity. Therefore, this compound represents a potential synthetic intermediate for the preparation of novel agrochemical candidates.

It is noteworthy that a related compound, N,N-dimethyl-{3-phenyl-3-[(4-trifluoromethyl)-phenoxy]-propyl-amine}, is a key intermediate in the synthesis of the pharmaceutical fluoxetine. google.comchemicalbook.commdpi.comgoogle.comnih.gov This highlights the utility of the trifluoromethylphenoxy-propylamine scaffold in the synthesis of complex, biologically active molecules.

Development as Probes for Chemical Processes (in vitro, non-biological systems)

Extensive searches of scientific literature and chemical databases have yielded no specific documented applications or detailed research findings concerning the development and use of this compound as a chemical probe for monitoring chemical processes in in vitro, non-biological systems. The available information primarily pertains to its sale as a chemical intermediate.

The core structure of this compound features a terminal alkyne group, a trifluoromethyl moiety, and a phenoxy ring. In principle, the terminal alkyne is a reactive handle that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality is often incorporated into chemical probes for tagging and identifying molecules of interest. The trifluoromethyl group can serve as a useful reporter group in certain analytical techniques, such as ¹⁹F NMR spectroscopy, due to its distinct and sensitive signal.

However, despite these structural features that could theoretically be exploited for probe development, there are no published research studies that describe the synthesis of probes based on this specific molecule for the purpose of tracking non-biological chemical reactions or processes. Consequently, no data tables with detailed research findings on this specific application can be provided. Further research would be required to explore and establish the potential of this compound in this capacity.

Future Research Directions and Unresolved Challenges for 3 P Trifluoromethylphenoxy 1 Propyne

Exploration of Novel and Undiscovered Reaction Pathways

The unique structural combination within 3-(p-Trifluoromethylphenoxy)-1-propyne suggests a landscape of chemical reactivity that is yet to be fully explored. The propargyl ether moiety is known for its versatile transformations, and the electron-withdrawing nature of the trifluoromethyl group is expected to modulate this reactivity in interesting ways.

Future research should systematically investigate:

Cyclization Reactions: Aryl propargyl ethers are excellent precursors for intramolecular hydroarylation to form chromene derivatives. rsc.org Studies using indium(III) halides have shown that these reactions can proceed with high regioselectivity, favoring the 6-endo dig cyclization pathway. rsc.org Investigating this reaction for this compound could yield novel trifluoromethyl-substituted chromenes, which are valuable heterocyclic scaffolds. The influence of the CF3 group on the reaction kinetics and regioselectivity compared to unsubstituted analogues warrants a detailed mechanistic study. rsc.org

mdpi.commdpi.com-Sigmatropic Rearrangements: The Claisen rearrangement is a characteristic reaction of aryl propargyl ethers, typically triggered by heat to form chromenes. rsc.org The thermal behavior of this compound could lead to cross-linked networks via this rearrangement, a pathway crucial for polymer synthesis. rsc.org

Catalytic C–H Functionalization: Modern catalytic methods enable the direct functionalization of C(sp3)–H bonds. The propargylic protons in this compound are potential sites for such reactions, which could lead to enantioselective silylation or other valuable transformations, creating chiral centers and expanding the molecular complexity derivable from this starting material. nih.gov

Click Chemistry and Cycloadditions: The terminal alkyne is a prime functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. researchgate.net This provides a highly efficient and orthogonal method for conjugating the molecule to other chemical entities, including polymers, biomolecules, or surfaces.

The table below summarizes potential reaction pathways and their expected products.

| Reaction Type | Key Reagents/Conditions | Potential Product Class | Scientific Significance |

|---|---|---|---|

| Intramolecular Hydroarylation | Indium(III) or other Lewis/Brønsted acids | Trifluoromethyl-substituted 2H-Chromenes | Access to novel fluorinated heterocycles. rsc.orgrsc.org |

| Thermal mdpi.commdpi.com-Sigmatropic Rearrangement | High Temperature | Cross-linked Polymeric Networks | Formation of high-performance thermoset materials. rsc.org |

| Propargylic C–H Silylation | Iridium catalyst, Silyl triflate | Chiral Propargylsilanes | Enantioselective synthesis of versatile building blocks. nih.gov |

| Azide-Alkyne Cycloaddition (Click Reaction) | Organic azide (B81097), Copper(I) catalyst | 1,2,3-Triazole derivatives | Modular synthesis and bioconjugation applications. researchgate.net |

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly critical in modern chemical synthesis, emphasizing the need for processes that are efficient, produce minimal waste, and use environmentally benign reagents. novartis.comboehringer-ingelheim.com Developing such methodologies for this compound is a key research challenge.

Atom Economy: Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.comwikipedia.org The classical synthesis of aryl propargyl ethers, a Williamson ether synthesis, involves reacting a phenol (B47542) with an alkyl halide (propargyl bromide) in the presence of a base. researchgate.net While effective, this reaction generates salt byproducts, lowering its atom economy.

Catalytic Alternatives: Future research should focus on catalytic routes that improve atom economy. primescholars.com This could involve the direct catalytic substitution of alcohols, avoiding the pre-functionalization to halides. semanticscholar.org Transition metal-catalyzed cross-coupling reactions could also provide alternative, more atom-economical pathways. wechemglobal.com

Sustainable Trifluoromethylation: The synthesis of the p-trifluoromethylphenol precursor is also a critical step. Traditional fluorination and trifluoromethylation methods often rely on harsh reagents. mdpi.com The development of late-stage trifluoromethylation strategies using catalysis (e.g., metal-catalyzed, photocatalytic) offers a greener approach to installing the CF3 group, potentially with higher efficiency and functional group tolerance. wechemglobal.comrsc.org

The table below provides a conceptual comparison of synthetic approaches based on green chemistry principles.

| Methodology | Typical Reactants | Key Advantages | Green Chemistry Challenge |

|---|---|---|---|

| Classical Williamson Ether Synthesis | p-Trifluoromethylphenol, Propargyl Bromide, Base | Reliable and well-established. researchgate.net | Lower atom economy due to salt byproduct formation. wikipedia.orgprimescholars.com |

| Catalytic O-Arylation/Alkylation | p-Trifluoromethylphenol, Propargyl Alcohol | Higher atom economy (water as byproduct). | Requires development of efficient and recyclable catalysts. semanticscholar.org |

| Photocatalytic Synthesis | Various precursors | Mild reaction conditions, use of light as a reagent. wechemglobal.comrsc.org | Requires design of specific photocatalytic systems. |

| Continuous-Flow Synthesis | Optimized reactants for flow | Enhanced safety, scalability, and process control. acs.org | Requires specialized equipment and process optimization. |

Expansion into Emerging Areas of Materials Science and Catalysis

The unique properties conferred by the trifluoromethyl group (hydrophobicity, thermal stability, low polarizability) make this compound an attractive monomer for advanced materials.

High-Performance Polymers: Aryl propargyl ethers can be thermally cured to produce cross-linked polymer networks. rsc.org These materials often exhibit high glass transition temperatures (Tg > 300 °C), excellent thermal stability, and low dielectric constants, making them suitable for applications in the microelectronics and aerospace industries. rsc.orgrsc.org The incorporation of the CF3 group is expected to further enhance these properties, particularly lowering the dielectric constant and improving chemical resistance. Research in this area would involve synthesizing polymers from this compound and characterizing their thermal, mechanical, and dielectric properties. mdpi.comrsc.org

Porous Organic Frameworks: The rigid structure of the aromatic and alkyne groups could be exploited in the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs). nih.gov Such materials have high surface areas and could find applications in gas storage, separation, and heterogeneous catalysis. The trifluoromethyl groups lining the pores could create unique host-guest interaction properties.

Ligand Development in Catalysis: The molecule could serve as a ligand for transition metals. The ether oxygen and the alkyne's π-system can act as coordination sites. The strongly electron-withdrawing trifluoromethyl group would significantly alter the electronic properties of the ligand, thereby influencing the reactivity and selectivity of a coordinated metal catalyst.

Addressing Challenges in Scalable Synthesis and Industrial Implementation

Transitioning a chemical synthesis from the laboratory bench to industrial-scale production presents numerous challenges that must be addressed for commercial viability.

Cost and Availability of Starting Materials: The industrial-scale cost of p-trifluoromethylphenol is a primary consideration. Efficient and low-cost manufacturing processes for this key intermediate are essential. mdpi.com

Process Optimization and Safety: Large-scale reactions require robust and safe processes. The exothermic nature of polymerization or rearrangement reactions must be carefully managed. rsc.org Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing yield and minimizing costs.

Development of Continuous-Flow Processes: Continuous-flow manufacturing offers significant advantages over traditional batch processing for specialty chemicals. acs.org Flow reactors provide superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for automated, consistent production. acs.org Developing a flow synthesis for this compound would be a major step towards efficient industrial implementation.

Purification and Quality Control: Establishing scalable purification methods (e.g., distillation, crystallization, or chromatography) to achieve the required purity for specific applications, especially in electronics or pharmaceuticals, is a critical final step.

The following table outlines the key challenges in scaling up the synthesis and potential strategies to address them.

| Challenge | Description | Potential Solution / Research Direction |

|---|---|---|

| Cost of Raw Materials | High cost of fluorinated building blocks like p-trifluoromethylphenol can make the final product economically unviable. mdpi.com | Develop more efficient, lower-cost routes to key intermediates; explore alternative fluorinating agents. |

| Reaction Control | Exothermic reactions, such as thermal curing, can be difficult to control on a large scale, posing safety risks. rsc.org | Implementation of continuous-flow reactors for better thermal management; detailed kinetic and calorimetric studies. acs.org |

| Waste Management | Byproducts from non-atom-economical routes require disposal, adding cost and environmental impact. primescholars.com | Develop catalytic, high atom-economy synthetic routes; investigate recycling of solvents and catalysts. jocpr.com |

| Product Purification | Achieving high purity required for applications like microelectronics can be challenging and costly at scale. | Optimize crystallization processes; develop non-chromatographic purification techniques; design processes that yield high-purity crude product. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling data-driven discovery and optimization. youtube.com These tools can significantly accelerate the exploration and application of this compound.

Synthesis Planning and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially identifying pathways that are non-intuitive to human chemists. digitellinc.comnih.govresearchgate.net Furthermore, ML models trained on vast reaction databases can predict the outcome of unknown reactions, allowing researchers to screen potential transformations for this compound in silico before committing to laboratory experiments. digitellinc.comiscientific.org

Catalyst and Materials Design: ML algorithms can accelerate the discovery of new catalysts and materials. umich.edu By learning from existing data, ML models can predict the performance of a catalyst for a specific reaction or the properties (e.g., Tg, modulus, dielectric constant) of a polymer derived from a given monomer. researchgate.netenergyfrontier.us This predictive power can guide the rational design of catalysts for the transformations of this compound or the design of novel polymers with specific, desirable characteristics for advanced applications.

Process Optimization: ML can be used to optimize reaction conditions for both synthesis and polymerization. By systematically exploring the parameter space (temperature, concentration, catalyst loading), ML algorithms can identify the optimal conditions for maximizing yield and minimizing reaction time, a task that would be resource-intensive using traditional experimental approaches. digitellinc.com

The integration of AI/ML promises to reduce the experimental burden, lower research and development costs, and accelerate the timeline from discovery to application for compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(p-trifluoromethylphenoxy)-1-propyne, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or Sonogashira coupling. For example, reacting 4-(trifluoromethyl)phenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization includes:

- Catalyst selection : Palladium/copper catalysts enhance coupling efficiency in Sonogashira reactions .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the phenoxide intermediate .

- Temperature control : Reactions at 60–80°C balance yield and decomposition risks .

Characterize intermediates via TLC or GC-MS to monitor progress .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies the propargyl proton (δ 2.5–3.0 ppm) and trifluoromethyl group (¹⁹F NMR δ -60 to -65 ppm). Aromatic protons appear as distinct multiplet patterns .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.05) and fragmentation patterns .

- HPLC/GC : Use C18 columns (HPLC) or DB-5MS (GC) with UV/ECD detection for purity analysis (>98%) .

Q. How does the stability of this compound vary under different storage and reaction conditions?

Answer:

- Thermal stability : Decomposes above 120°C; store at -20°C under inert gas (N₂/Ar) to prevent propargyl oxidation .

- Light sensitivity : UV exposure accelerates degradation; use amber vials .

- pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases. Monitor via pH-adjusted stability assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

Answer: The propargyl group acts as a π-acid ligand, coordinating to Pd(0) in Sonogashira reactions. The trifluoromethylphenoxy moiety stabilizes intermediates via electron-withdrawing effects, accelerating oxidative addition . Key steps:

Oxidative addition : Pd(0) inserts into the C–X bond (X = Br, I) of aryl halides.

Alkyne activation : CuI mediates deprotonation of the terminal alkyne.

Reductive elimination : Forms the C(sp²)–C(sp) bond .

Use DFT calculations to map energy barriers for step optimization .

Q. How can computational modeling predict the electronic and steric effects of the trifluoromethylphenoxy group in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The CF₃ group lowers LUMO energy, enhancing reactivity in nucleophilic attacks .

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd) to predict regioselectivity .

- Solvent modeling : COSMO-RS simulations optimize solvent polarity for reaction efficiency .

Q. How should researchers address discrepancies in reported yields or byproduct profiles during synthesis?

Answer:

- Controlled replication : Repeat experiments with standardized reagents/solvents to isolate variables .

- Byproduct analysis : Use LC-MS or 2D NMR (HSQC, HMBC) to identify impurities (e.g., dimerized alkynes or hydrolyzed phenols) .

- DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent ratios .

Cross-validate findings with independent labs to confirm reproducibility .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for industrial research?

Answer:

- Continuous flow chemistry : Reduces exothermic risks and improves mixing efficiency for propargylation steps .

- In-line purification : Integrate scavenger resins (e.g., triphenylphosphine for Pd removal) post-reaction .

- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.